molecular formula C19H19F3N2O B2471525 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide CAS No. 338748-79-1

3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide

Cat. No.: B2471525
CAS No.: 338748-79-1
M. Wt: 348.369
InChI Key: QRANTVAHJLWDJV-GXDHUFHOSA-N
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Description

The compound “3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide” is a chemical substance that can be found in various databases . It is often used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including High-Resolution Electron Impact Mass Spectrometry (HR-EIMS), High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS), Nuclear Magnetic Resonance (NMR), Ultraviolet-visible spectroscopy (UV), and Fourier-transform infrared spectroscopy (FT-IR) .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including determining its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Metabolism and Biochemical Pathways

  • A study by Canonica et al. (1968) focused on the metabolism of a similar compound, 3-methyl-4-phenyl-3-butenamide. They identified four metabolic products in rabbits and rats, demonstrating the compound's bioconversion in mammals (Canonica, Manitto, Valcavi, & Zonta Bolego, 1968).

Synthesis and Derivatives

  • Patterson et al. (1992) synthesized 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug related to 3-[(4-methylbenzyl)amino]-N-[3-(trifluoromethyl)phenyl]-2-butenamide, which showed potential as an anti-inflammatory agent (Patterson, Cheung, & Ernest, 1992).
  • Valcavi (1974) described the synthesis of 3-methyl-4-phenyl-3-butenamide, providing insights into the chemical pathways for creating similar compounds (Valcavi, 1974).

Photodynamic Therapy and Cancer Treatment

  • Pişkin et al. (2020) explored a new zinc phthalocyanine derivative with potential applications in photodynamic therapy for cancer treatment. This research indicates the utility of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structures and Properties

  • Research by Rapta et al. (2009) on N,N'-substituted p-phenylenediamines, a group of antioxidants similar to this compound, provides insight into the oxidation products and molecular properties of such compounds (Rapta et al., 2009).

Polymer Solar Cells

  • Jeong et al. (2011) investigated a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. This research highlights the potential applications of related compounds in enhancing energy conversion efficiency (Jeong, Woo, Lyu, & Han, 2011).

Molecular and Electronic Analysis

  • Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to this compound, providing a comprehensive understanding of their properties (Beytur & Avinca, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, fluoxetine, a drug that contains a trifluoromethyl group, works by blocking the reuptake of serotonin .

Safety and Hazards

The safety and hazards of a compound depend on its properties and intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions of a compound depend on its potential applications. Trifluoromethyl group-containing compounds have been used in a variety of drugs, and research into their properties and potential uses is ongoing .

Properties

IUPAC Name

(E)-3-[(4-methylphenyl)methylamino]-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-13-6-8-15(9-7-13)12-23-14(2)10-18(25)24-17-5-3-4-16(11-17)19(20,21)22/h3-11,23H,12H2,1-2H3,(H,24,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRANTVAHJLWDJV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C(=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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